molecular formula C14H17NO5 B1414321 (3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 5059-37-0

(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B1414321
CAS RN: 5059-37-0
M. Wt: 279.29 g/mol
InChI Key: HYLACZDFUVNNIQ-HOXDRQDXSA-N
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Description

(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol, commonly referred to as indol-3-yl-tetrahydropyran-2-ol (ITP), is a naturally occurring compound found in the bark of the tropical tree, the Indian kino tree (Pterocarpus marsupium). ITP has been studied extensively for its pharmacological and therapeutic potential, with research showing that it has a wide range of effects, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Synthesis Techniques

  • Novel Synthesis Approaches : There have been developments in the synthesis of compounds similar to (3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol. Liu et al. (2010) described a convenient synthesis method for a closely related compound, achieving a 72% overall yield (Liu et al., 2010). Liu et al. (2008) also developed a synthesis approach for a similar compound, synthesizing the target compound via four steps from 4-bromo-2-(bromomethyl)-1-chlorobenzene and avoiding isomers of undesired ortho-products (Liu et al., 2008).

  • Improved Preparation Methods : Improved preparation methods for structurally related compounds have been researched. For example, Liu et al. (2008) demonstrated an improved approach for the preparation of a related compound, synthesizing it via six steps from 5-bromo-2-chlorobenzoic acid and avoiding undesired ortho-products (Liu et al., 2008).

Applications in Scientific Research

  • Use in Nanocatalyst Synthesis : Aghazadeh and Nikpassand (2019) utilized 2-Amino glucose, structurally related to the queried compound, for synthesizing a magnetically recoverable nanocatalyst. This approach emphasized eco-friendliness and high purity of the desired products, along with short reaction times and easy workup procedures (Aghazadeh & Nikpassand, 2019).

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of water-soluble Glucose amine Schiff base derivatives was explored by Hijji et al. (2021), demonstrating a one-pot reaction with high yield and without byproducts. This study highlights the potential for rapid, efficient synthesis methods in producing glucose-derived compounds (Hijji et al., 2021).

  • Synthesis of Novel Compounds : Nikpassand and Farshami (2020) reported using 2-Amino glucose for synthesizing novel 3-pyrazolyl-4H-1,2,4-triazoles, emphasizing an environmentally friendly procedure and high yields. This illustrates the versatility of glucose derivatives in synthesizing diverse organic compounds (Nikpassand & Farshami, 2020).

  • Discovery of New Saccharides : Liu et al. (2012) isolated a disaccharide, similar in structure, from Tremella fuciformis, demonstrating the potential for discovering new natural compounds with unique structures and properties (Liu et al., 2012).

properties

IUPAC Name

(3S,4S,5S,6R)-2-(hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-6,10-14,16-19H,7H2/t10?,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLACZDFUVNNIQ-HOXDRQDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CN2[C@H]3[C@H]([C@H]([C@@H](C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
Reactant of Route 4
(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol

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